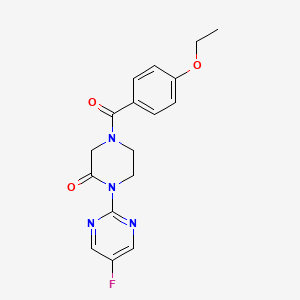
4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the piperazine ring: Starting with a suitable diamine and a dihaloalkane.
Introduction of the ethoxybenzoyl group: This can be achieved through an acylation reaction using 4-ethoxybenzoyl chloride.
Attachment of the fluoropyrimidinyl group: This step might involve a nucleophilic substitution reaction using 5-fluoropyrimidine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents could be used to modify the functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one could have various applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for 4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
- 4-(4-Methoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
- 4-(4-Chlorobenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Uniqueness
4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one may have unique properties due to the presence of the ethoxy group, which could influence its pharmacokinetics and pharmacodynamics compared to similar compounds.
生物活性
4-(4-Ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic compound that combines a piperazine moiety with a fluoropyrimidine and an ethoxybenzoyl group. This unique structure suggests potential biological activities, particularly in the fields of oncology and infectious diseases. The compound's design aims to enhance pharmacological properties, including selectivity and potency against specific biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antitumor Activity
Research indicates that compounds featuring piperazine and pyrimidine derivatives exhibit significant antitumor activity. In particular, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of piperazine have shown promising results against breast cancer cells by targeting key signaling pathways involved in tumor progression .
Antifungal Activity
The antifungal properties of piperazine derivatives, including those similar to this compound, have been explored extensively. These compounds often disrupt the ergosterol biosynthetic pathway, which is critical for fungal cell membrane integrity. Time-kill studies have shown that certain piperazine derivatives can effectively reduce fungal viability, making them potential candidates for treating resistant fungal infections .
Antibacterial Activity
Piperazine-containing compounds have also been assessed for antibacterial activity. A study highlighted the synthesis and evaluation of various piperazine derivatives against gram-positive and gram-negative bacteria. The results indicated that modifications in the piperazine structure could enhance antibacterial efficacy, suggesting that this compound might exhibit similar properties .
The biological activities of this compound are likely attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with fluoropyrimidine moieties often inhibit enzymes involved in nucleic acid synthesis, thereby hindering cell proliferation.
- Membrane Disruption : Similar piperazine derivatives have been shown to disrupt microbial membranes, leading to cell lysis.
- Apoptosis Induction : The compound may induce programmed cell death in tumor cells by activating apoptotic pathways.
Case Studies
A review of literature provides insights into the biological efficacy of related compounds:
属性
IUPAC Name |
4-(4-ethoxybenzoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c1-2-25-14-5-3-12(4-6-14)16(24)21-7-8-22(15(23)11-21)17-19-9-13(18)10-20-17/h3-6,9-10H,2,7-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOYVWAQSGQBPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














